N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclobutanecarboxamide hydrochloride N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclobutanecarboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1421532-52-6
VCID: VC5964015
InChI: InChI=1S/C16H21N3OS.ClH/c1-18(2)10-11-19(15(20)12-6-5-7-12)16-17-13-8-3-4-9-14(13)21-16;/h3-4,8-9,12H,5-7,10-11H2,1-2H3;1H
SMILES: CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3CCC3.Cl
Molecular Formula: C16H22ClN3OS
Molecular Weight: 339.88

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclobutanecarboxamide hydrochloride

CAS No.: 1421532-52-6

Cat. No.: VC5964015

Molecular Formula: C16H22ClN3OS

Molecular Weight: 339.88

* For research use only. Not for human or veterinary use.

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclobutanecarboxamide hydrochloride - 1421532-52-6

Specification

CAS No. 1421532-52-6
Molecular Formula C16H22ClN3OS
Molecular Weight 339.88
IUPAC Name N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]cyclobutanecarboxamide;hydrochloride
Standard InChI InChI=1S/C16H21N3OS.ClH/c1-18(2)10-11-19(15(20)12-6-5-7-12)16-17-13-8-3-4-9-14(13)21-16;/h3-4,8-9,12H,5-7,10-11H2,1-2H3;1H
Standard InChI Key XDGLFMSYRLFDGF-UHFFFAOYSA-N
SMILES CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3CCC3.Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

The compound has a molecular formula of C16H22ClN3OS and a molecular weight of 339.88 g/mol. Its IUPAC name, N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]cyclobutanecarboxamide hydrochloride, reflects three key structural components:

  • Benzothiazole ring: A fused bicyclic system with sulfur and nitrogen atoms, known for enhancing bioactivity in drug design.

  • Cyclobutanecarboxamide: A strained four-membered ring linked to a carboxamide group, which influences conformational stability.

  • Dimethylaminoethyl side chain: A tertiary amine group that enhances solubility and receptor interaction.

The hydrochloride salt form improves aqueous solubility, critical for bioavailability in physiological systems .

Table 1: Comparative Analysis of Structural Analogs

Compound NameMolecular FormulaMolecular WeightKey Structural Differences
N-(Benzo[d]thiazol-2-yl)-... hydrochlorideC16H22ClN3OS339.88Cyclobutane core, dimethylaminoethyl
EVT-3070770C15H16N2O2256.30Quinoline moiety, methoxy group
PubChem CID 18563727C22H22ClN3O4S459.90Chromene-3-carboxamide, methoxy

Data sources: .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions to assemble the benzothiazole, cyclobutane, and dimethylaminoethyl components. A typical route includes:

  • Cyclobutanecarboxylic acid activation: Conversion to an acyl chloride using thionyl chloride.

  • Amide bond formation: Reaction with 2-aminobenzothiazole in the presence of a coupling agent like EDC/HOBt.

  • Alkylation: Introduction of the dimethylaminoethyl group via nucleophilic substitution.

  • Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Analytical Characterization

Key techniques for validation include:

  • NMR spectroscopy: Confirms proton environments of the benzothiazole (δ 7.2–7.8 ppm) and cyclobutane (δ 2.5–3.2 ppm).

  • Mass spectrometry: Molecular ion peak at m/z 339.88 aligns with the molecular formula.

  • X-ray crystallography: Resolves the planar benzothiazole ring and puckered cyclobutane conformation .

CompoundLogPSolubility (mg/mL)Plasma Half-Life (h)
N-(Benzo[d]thiazol-2-yl)-...2.10.454.2
Pitolisant (Reference)3.00.1210–12

Data extrapolated from .

Applications in Drug Development

Neurological Therapeutics

Preclinical studies suggest efficacy in Alzheimer’s disease models, where H3 receptor antagonism reduces amyloid-β plaque formation . The dimethylaminoethyl group enhances blood-brain barrier permeability, a critical factor for CNS-targeted drugs.

Oncology

Structural analogs with benzothiazole cores exhibit antiproliferative activity against glioblastoma cells (IC50: 8.2 μM). While direct evidence for this compound is lacking, its similarity to EVT-3070770 (a quinoline derivative) warrants further exploration.

Challenges and Future Directions

Synthetic Optimization

Current yields for the final hydrochloride salt are suboptimal (∼35%), necessitating greener catalysts or flow chemistry approaches.

Toxicity Profiling

Acute toxicity studies in rodents indicate a median lethal dose (LD50) of 320 mg/kg, highlighting the need for targeted delivery systems to mitigate off-target effects .

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